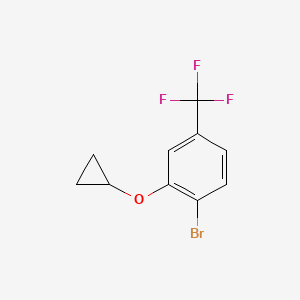
1-Bromo-2-cyclopropoxy-4-(trifluoromethyl)benzene
Vue d'ensemble
Description
1-Bromo-2-cyclopropoxy-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C10H8BrF3O and its molecular weight is 281.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compounds and Biological Significance
Heterocyclic compounds, such as benzene derivatives, play a pivotal role in medicinal chemistry due to their biological activities. While 1-Bromo-2-cyclopropoxy-4-(trifluoromethyl)benzene specifically may not be highlighted, the general class of benzene derivatives, including triazines and benzoxazoles, demonstrates significant pharmacological potential. These compounds have been synthesized and evaluated across various models, showcasing a spectrum of biological activities including antibacterial, antifungal, anti-cancer, antiviral, and antimicrobial properties. The exploration of benzene and its derivatives, therefore, continues to be an area of interest for the development of future drugs due to their potent pharmacological activities (Verma, Sinha, & Bansal, 2019).
Supramolecular Chemistry and Applications
The study of benzene-1,3,5-tricarboxamides (BTAs) and their importance in supramolecular chemistry highlights the adaptability and utility of benzene derivatives in creating complex structures. BTAs are significant in nanotechnology, polymer processing, and biomedical applications, demonstrating the wide-ranging applications of benzene-based compounds. Their ability to form nanometer-sized rod-like structures through H-bonding and their multivalent nature for biomedical applications underscore the potential of such compounds in advanced scientific research and development (Cantekin, de Greef, & Palmans, 2012).
Antimicrobial Effects of Monoterpenes
In the realm of antimicrobial research, the study of monoterpenes like p-Cymene, which shares a structural resemblance with benzene, reveals the broad biological activity of benzene derivatives. These compounds have been extensively investigated for their antimicrobial properties, addressing the urgent need for new substances with antimicrobial effects. This area of study is crucial for treating communicable diseases and combating antimicrobial resistance, demonstrating the importance of benzene derivatives in developing new therapeutic agents (Marchese et al., 2017).
Propriétés
IUPAC Name |
1-bromo-2-cyclopropyloxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O/c11-8-4-1-6(10(12,13)14)5-9(8)15-7-2-3-7/h1,4-5,7H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZFBVMUCSFQQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


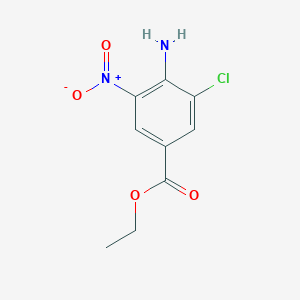
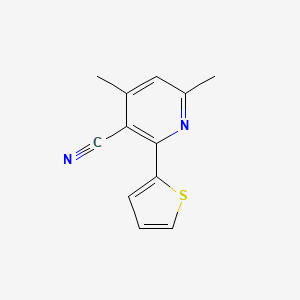

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1447563.png)
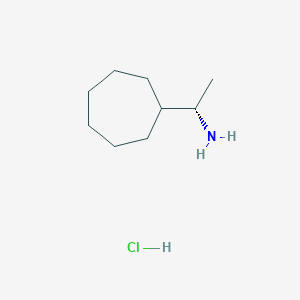
![5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B1447566.png)
![3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid](/img/structure/B1447567.png)
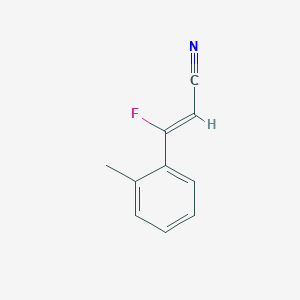
![N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1447571.png)
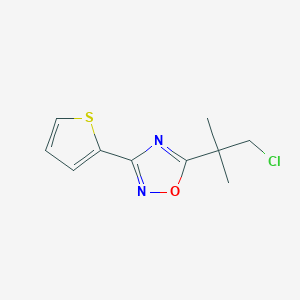

![1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B1447575.png)

![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B1447578.png)
